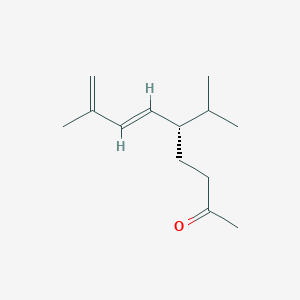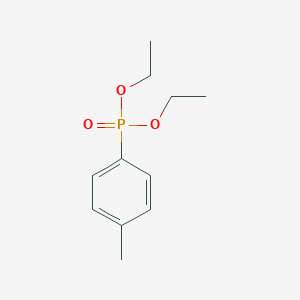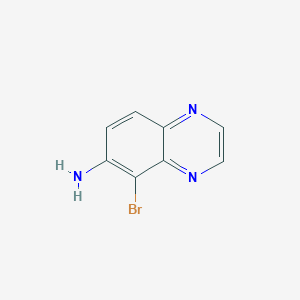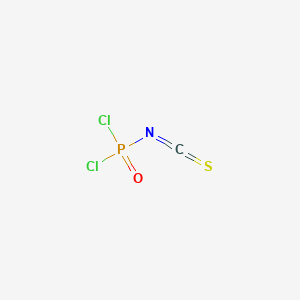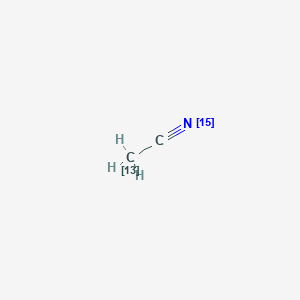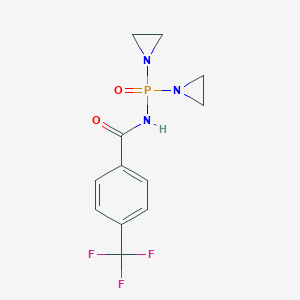
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide, commonly known as BzpT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. BzpT belongs to the class of compounds known as DNA alkylating agents, which are known to cause damage to the DNA molecule and disrupt its normal functioning.
作用機序
BzpT exerts its anticancer effects by forming covalent bonds with the DNA molecule, leading to the formation of DNA adducts. These adducts cause structural changes in the DNA molecule, leading to the disruption of DNA replication and transcription. The accumulation of DNA damage ultimately leads to cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
BzpT has been found to cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. It has also been shown to enhance the efficacy of radiation therapy in cancer treatment. However, BzpT has been found to be toxic to normal cells as well, leading to potential side effects such as bone marrow suppression and gastrointestinal toxicity.
実験室実験の利点と制限
The advantages of using BzpT in lab experiments include its potential as a potent anticancer agent and its ability to enhance the efficacy of radiation therapy. However, the limitations of using BzpT in lab experiments include its toxicity to normal cells and the potential for drug resistance development.
将来の方向性
For research on BzpT include the development of more potent analogs with reduced toxicity to normal cells. Furthermore, the combination of BzpT with other anticancer agents may lead to enhanced efficacy and reduced toxicity. The identification of biomarkers for BzpT sensitivity may also lead to personalized cancer treatment strategies. Additionally, the potential use of BzpT in combination with immunotherapy may lead to improved outcomes in cancer treatment.
合成法
The synthesis of BzpT involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification through column chromatography. The purity of the product is determined through various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
BzpT has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. BzpT has also been found to enhance the efficacy of radiation therapy in cancer treatment. Furthermore, BzpT has shown activity against drug-resistant cancer cells, making it a potential candidate for the treatment of refractory cancers.
特性
CAS番号 |
1766-62-7 |
|---|---|
製品名 |
N-(Bis(1-aziridinyl)phosphinyl)-p-trifluoromethylbenzamide |
分子式 |
C12H13F3N3O2P |
分子量 |
319.22 g/mol |
IUPAC名 |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
InChIキー |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
正規SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



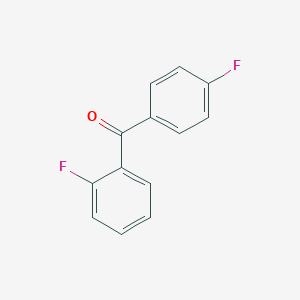
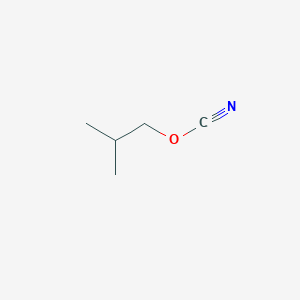
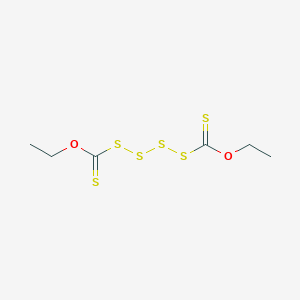
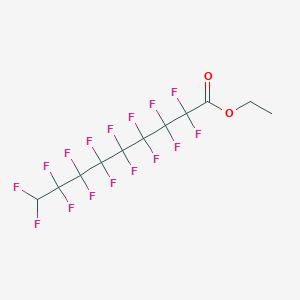
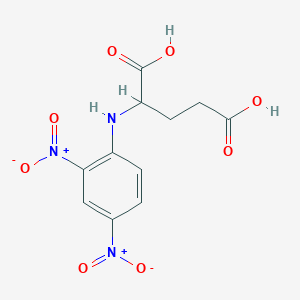
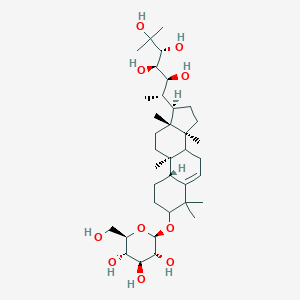
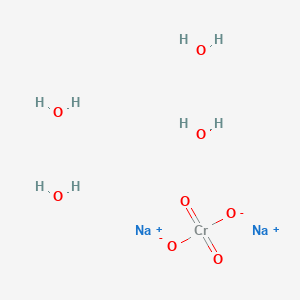
![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)
